molecular formula C11H10F3N3OS B4845202 1-ethyl-7-methyl-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one

1-ethyl-7-methyl-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one

Cat. No.: B4845202
M. Wt: 289.28 g/mol
InChI Key: BGRPOTWLZJAANO-UHFFFAOYSA-N
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Description

1-ethyl-7-methyl-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one is a complex organic compound with a unique structure that includes a trifluoromethyl group, a sulfanyl group, and a pyrido[2,3-d]pyrimidinone core

Preparation Methods

The synthesis of 1-ethyl-7-methyl-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one typically involves multi-step organic reactions. The synthetic route may include the following steps:

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as cost-effectiveness.

Chemical Reactions Analysis

1-ethyl-7-methyl-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often using nucleophiles like amines or thiols.

    Addition: The double bonds in the pyrido[2,3-d]pyrimidinone core can undergo addition reactions with electrophiles.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-ethyl-7-methyl-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with unique properties.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its unique structure.

    Industry: The compound can be used in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-ethyl-7-methyl-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain proteins or enzymes, while the sulfanyl group can participate in redox reactions. The pyrido[2,3-d]pyrimidinone core can interact with nucleic acids or other biomolecules, influencing various biological pathways.

Comparison with Similar Compounds

Similar compounds to 1-ethyl-7-methyl-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one include:

    This compound: This compound has a similar structure but with different substituents.

    Trifluoromethylated pyrimidines: These compounds share the trifluoromethyl group and pyrimidine core but differ in other substituents.

    Sulfanyl-substituted pyrimidines: These compounds have a sulfanyl group attached to the pyrimidine core but lack the trifluoromethyl group.

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties.

Properties

IUPAC Name

1-ethyl-7-methyl-2-sulfanylidene-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F3N3OS/c1-3-17-8-7(9(18)16-10(17)19)6(11(12,13)14)4-5(2)15-8/h4H,3H2,1-2H3,(H,16,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGRPOTWLZJAANO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=NC(=CC(=C2C(=O)NC1=S)C(F)(F)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-ethyl-7-methyl-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one
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1-ethyl-7-methyl-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one
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1-ethyl-7-methyl-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one
Reactant of Route 4
1-ethyl-7-methyl-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one
Reactant of Route 5
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1-ethyl-7-methyl-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one
Reactant of Route 6
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1-ethyl-7-methyl-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one

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